5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
CAS No.: 648924-43-0
Cat. No.: VC16921707
Molecular Formula: C21H18BrNO3
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide - 648924-43-0](/images/structure/VC16921707.png)
Specification
CAS No. | 648924-43-0 |
---|---|
Molecular Formula | C21H18BrNO3 |
Molecular Weight | 412.3 g/mol |
IUPAC Name | 5-bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
Standard InChI | InChI=1S/C21H18BrNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
Standard InChI Key | XTMHBDPTIBUCBC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (molecular formula: ) features a benzamide backbone substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzene ring. The amide nitrogen is further functionalized with a 3-(2-phenylethoxy)phenyl group, introducing additional aromaticity and ether linkages. This configuration confers distinct electronic and steric properties, influencing its reactivity and biological interactions .
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide likely involves multi-step reactions, drawing from methodologies used for analogous brominated benzamides. A plausible route includes:
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Bromination: Introduction of bromine at the 5-position of 2-hydroxybenzamide using electrophilic brominating agents like in acetic acid .
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Etherification: Coupling of 3-aminophenol with 2-phenylethyl bromide under basic conditions to form the 3-(2-phenylethoxy)phenylamine intermediate .
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Amidation: Reaction of the brominated benzoyl chloride with the synthesized amine via Schotten-Baumann conditions, yielding the target compound.
Key Challenges:
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Steric hindrance from the phenylethoxy group may reduce amidation efficiency, necessitating catalysts like triethylamine .
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Selective bromination requires careful control to avoid polybromination byproducts .
Pharmacological Activities and Mechanisms
Antimicrobial Properties
Structurally related benzamides demonstrate broad-spectrum antimicrobial activity. For instance, 5-bromo-2-hydroxy-N,3-dimethylbenzamide exhibits inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The bromine and hydroxyl groups are critical for disrupting bacterial cell membranes via dipole interactions .
Metabolic Modulation
Compounds with phenylethoxy motifs, such as those described in patent EP2187742B1, exhibit activity in diabetes management by modulating sodium-glucose transport proteins (SGLT2) . The target compound’s ether linkage may similarly influence glucose uptake pathways, though empirical validation is required.
Structural Analogues and Comparative Analysis
Table 2: Comparative Analysis of Brominated Benzamides
Insights:
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Bromine enhances lipophilicity and target binding compared to chlorine .
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Ether linkages (e.g., phenylethoxy) improve metabolic stability over ester-containing analogues .
Applications and Future Directions
Therapeutic Development
The compound’s dual antimicrobial and anticancer properties position it as a candidate for hybrid drug development. Structural optimization could focus on:
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Replacing the phenylethoxy group with bioisosteres to reduce toxicity.
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Enhancing solubility via prodrug formulations (e.g., phosphate esters).
Industrial and Research Applications
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